Chloromethyl 3-chlorohexanoate
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Overview
Description
Chloromethyl 3-chlorohexanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂ and a molecular weight of 199.075 g/mol . It is a chlorinated ester, which means it contains both chlorine and ester functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chlorohexanoate can be synthesized through the chloromethylation of 3-chlorohexanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 3-chlorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed to form 3-chlorohexanoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would produce an amide.
Hydrolysis: The major products are 3-chlorohexanoic acid and methanol.
Scientific Research Applications
Chloromethyl 3-chlorohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of chloromethyl 3-chlorohexanoate involves its reactivity due to the presence of the chloromethyl and ester groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl 3-chloropropanoate
- Chloromethyl 3-chlorobutanoate
- Chloromethyl 3-chloropentanoate
Uniqueness
Chloromethyl 3-chlorohexanoate is unique due to its specific chain length and the presence of both chloromethyl and ester groups. This combination of functional groups and chain length provides distinct reactivity and applications compared to similar compounds .
Properties
CAS No. |
80418-54-8 |
---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
chloromethyl 3-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-3-6(9)4-7(10)11-5-8/h6H,2-5H2,1H3 |
InChI Key |
FWVZTAJOBMVDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
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